molecular formula C24H21N3O2 B11322403 2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide CAS No. 1018143-43-5

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11322403
CAS No.: 1018143-43-5
M. Wt: 383.4 g/mol
InChI Key: DFYGWSZCCXWAGV-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . The subsequent steps include the introduction of the phenyl groups and the acetamide moiety under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and the oxadiazole moiety. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

1018143-43-5

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C24H21N3O2/c28-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)25-17-16-21-26-23(27-29-21)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,25,28)

InChI Key

DFYGWSZCCXWAGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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